Mdm2/xiap-IN-1

Description

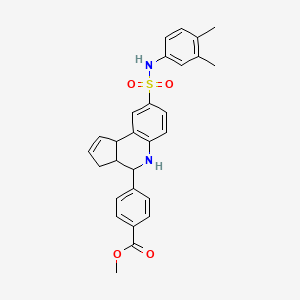

Structure

3D Structure

Properties

Molecular Formula |

C28H28N2O4S |

|---|---|

Molecular Weight |

488.6 g/mol |

IUPAC Name |

methyl 4-[8-[(3,4-dimethylphenyl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate |

InChI |

InChI=1S/C28H28N2O4S/c1-17-7-12-21(15-18(17)2)30-35(32,33)22-13-14-26-25(16-22)23-5-4-6-24(23)27(29-26)19-8-10-20(11-9-19)28(31)34-3/h4-5,7-16,23-24,27,29-30H,6H2,1-3H3 |

InChI Key |

HLWMVSWXILODEG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C5=CC=C(C=C5)C(=O)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

Mdm2/XIAP-IN-1: A Dual-Targeting Approach to Cancer Therapy

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for the novel anti-cancer agent, Mdm2/xiap-IN-1. By dually inhibiting Murine Double Minute 2 (MDM2) and X-linked Inhibitor of Apoptosis Protein (XIAP), this compound presents a promising strategy for inducing cancer cell apoptosis. This document details the molecular pathways affected, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the core mechanisms.

Core Mechanism of Action: A Two-Pronged Attack

This compound exerts its anti-neoplastic effects by disrupting a critical interaction that promotes cancer cell survival. The core mechanism hinges on the inhibition of the binding between the MDM2 protein and the Internal Ribosome Entry Site (IRES) of XIAP messenger RNA (mRNA)[1][2]. This disruption triggers a cascade of events that ultimately leads to programmed cell death.

The primary mechanism can be broken down into two interconnected consequences:

-

MDM2 Destabilization and p53 Activation: The binding of the MDM2 RING domain to XIAP mRNA stabilizes the MDM2 protein[1][3]. By blocking this interaction, this compound promotes the self-ubiquitination and subsequent proteasomal degradation of MDM2[1][2]. MDM2 is the principal negative regulator of the p53 tumor suppressor protein[4][5]. The degradation of MDM2 leads to the stabilization and activation of p53[1][2]. Activated p53 can then transcriptionally upregulate pro-apoptotic genes, such as PUMA and Noxa, and cell cycle arrest genes, like p21, thereby halting proliferation and inducing apoptosis in cancer cells with wild-type p53[1][6].

-

Inhibition of XIAP Translation and Caspase Activation: The MDM2 protein positively regulates the IRES-dependent translation of XIAP mRNA[7]. This compound, by preventing this interaction, inhibits the synthesis of XIAP protein[1][8]. XIAP is a potent inhibitor of caspases, particularly caspase-3, -7, and -9, which are the executioners of apoptosis[1]. The reduction in XIAP levels releases the brakes on these caspases, allowing for the initiation and execution of the apoptotic cascade[2].

This dual mechanism is particularly advantageous as it simultaneously removes a key survival signal (XIAP) while activating a potent death signal (p53).

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the reported in vitro efficacy of this compound and related dual inhibitors.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

| This compound | EU-1 | Acute Lymphoblastic Leukemia | 0.3 | [9] |

| Mdm2/xiap-IN-2 | EU-1 | Acute Lymphoblastic Leukemia | 0.3 | [8] |

| MX69 | ALL and NB cell lines | Acute Lymphoblastic Leukemia, Neuroblastoma | Not specified | [2] |

Table 1: In Vitro Cytotoxicity of Mdm2/XIAP Dual Inhibitors

| Compound | Cell Line | p53 Status | IC50 (µM) | Citation |

| Idasanutlin | MDA-MB-231 | Mutated | 2.00 ± 0.63 | [10] |

| Idasanutlin | MDA-MB-436 | Mutated | 4.64 ± 0.18 | [10] |

| Idasanutlin | MDA-MB-468 | Mutated | 2.43 ± 0.24 | [10] |

| Milademetan | MDA-MB-231 | Mutated | 4.04 ± 0.32 | [10] |

| Milademetan | MDA-MB-436 | Mutated | 7.62 ± 1.52 | [10] |

| Milademetan | MDA-MB-468 | Mutated | 5.51 ± 0.25 | [10] |

| Nutlin-3a | MDA-MB-231 | Mutated | 22.13 ± 0.85 | [10] |

| Nutlin-3a | MDA-MB-436 | Mutated | 27.69 ± 3.48 | [10] |

| Nutlin-3a | MDA-MB-468 | Mutated | 21.77 ± 4.27 | [10] |

Table 2: Comparative In Vitro Cytotoxicity of MDM2 Inhibitors in Triple-Negative Breast Cancer Cell Lines

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

Protein-RNA Fluorescence Polarization (FP) Assay

This high-throughput screening assay was central to the discovery of dual MDM2-XIAP inhibitors[1][2][3].

Objective: To identify small molecules that disrupt the interaction between the MDM2 RING domain protein and the XIAP IRES RNA.

Methodology:

-

Reagents:

-

Recombinant MDM2 RING domain protein.

-

Fluorescently labeled (e.g., with fluorescein) XIAP IRES RNA probe.

-

Assay buffer (e.g., Tris-HCl, NaCl, MgCl2, DTT).

-

Test compounds dissolved in DMSO.

-

-

Procedure:

-

The fluorescently labeled XIAP IRES RNA probe is incubated with the MDM2 RING protein in the assay buffer in microplates.

-

In the bound state, the larger complex tumbles slowly in solution, resulting in a high fluorescence polarization value.

-

Test compounds are added to the wells.

-

If a compound disrupts the protein-RNA interaction, the smaller, free RNA probe tumbles more rapidly, leading to a decrease in the fluorescence polarization signal.

-

The change in polarization is measured using a suitable plate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated relative to positive (no protein) and negative (DMSO vehicle) controls.

-

Compounds showing significant inhibition are selected for further validation.

-

Western Blot Analysis

Objective: To determine the protein levels of MDM2, XIAP, p53, and apoptosis markers (e.g., cleaved caspases) in cancer cells following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines are cultured to logarithmic growth phase and then treated with varying concentrations of this compound or a vehicle control for specified time periods (e.g., 24, 48 hours).

-

Protein Extraction: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for MDM2, XIAP, p53, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities can be quantified using densitometry software.

Cell Viability Assay (e.g., CCK-8 or MTT)

Objective: To assess the cytotoxic effect of this compound on cancer cell lines and determine the half-maximal inhibitory concentration (IC50).

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are treated with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours)[9].

-

Assay:

-

For a CCK-8 assay, the CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours. The absorbance is measured at 450 nm[4].

-

For an MTT assay, the MTT reagent is added, followed by incubation. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is read at 570 nm.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Experimental Workflow

Caption: A typical workflow for the discovery and validation of Mdm2/XIAP inhibitors.

Conclusion

This compound represents a promising class of dual-targeting inhibitors with a well-defined mechanism of action. By concurrently degrading MDM2 to activate the p53 tumor suppressor pathway and inhibiting the translation of the anti-apoptotic protein XIAP, these compounds effectively induce apoptosis in cancer cells. The provided quantitative data and experimental protocols offer a solid foundation for further research and development in this area. The potential for these inhibitors to be effective in various cancer types, including those with resistance to conventional therapies, warrants continued investigation.

References

- 1. Discovery of dual inhibitors of MDM2 and XIAP for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Discovery of Dual Inhibitors of MDM2 and XIAP for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | MDM2 inhibitor induces apoptosis in colon cancer cells through activation of the CHOP-DR5 pathway, independent of p53 phenotype [frontiersin.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Synthesis and biological evaluation of dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of XIAP translation and induction by MDM2 following irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

The Discovery and Synthesis of Mdm2/xiap-IN-1: A Technical Guide to a Novel Dual Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cancer biology, the evasion of apoptosis and uncontrolled cell proliferation are hallmark capabilities of malignant cells. Two key proteins, Murine Double Minute 2 (MDM2) and X-linked Inhibitor of Apoptosis Protein (XIAP), have emerged as critical nodes in cancer cell survival pathways. MDM2 is the primary negative regulator of the p53 tumor suppressor, while XIAP directly inhibits caspases, the executioners of apoptosis.[1][2][3] The discovery of a synergistic interplay between MDM2 and XIAP, where the MDM2 RING domain binds to the internal ribosome entry site (IRES) of XIAP mRNA to enhance the translation of XIAP and stabilize MDM2 protein, has opened a new avenue for therapeutic intervention.[1][4] This guide provides an in-depth technical overview of the discovery and synthesis of Mdm2/xiap-IN-1, a potent dual inhibitor targeting this interaction.

This compound, also known as compound 14 and JW-2-107, was identified through the structural optimization of an initial hit compound, MX69, which was discovered via a high-throughput fluorescence polarization screening assay.[1][5] This novel small molecule disrupts the MDM2-XIAP interaction, leading to the degradation of both proteins and subsequent activation of p53-mediated apoptosis.[1][4]

Core Signaling Pathway and Mechanism of Action

The interaction between MDM2 and XIAP creates a positive feedback loop that promotes cancer cell survival. The C-terminal RING domain of MDM2 binds to the IRES in the 5' untranslated region of XIAP mRNA. This binding event has two major consequences: it enhances the IRES-mediated translation of XIAP, leading to increased levels of the anti-apoptotic protein, and it inhibits the E3 ubiquitin ligase activity of MDM2, preventing its auto-ubiquitination and degradation, thus stabilizing the MDM2 protein.[1][4] this compound and its analogs function by disrupting this critical interaction. By binding to the MDM2 RING domain, the inhibitor prevents its association with XIAP IRES. This leads to the destabilization and degradation of MDM2, which in turn alleviates the inhibition of p53. The restoration of p53 function triggers the transcription of its target genes, including the cell cycle inhibitor p21 and the pro-apoptotic protein PUMA, ultimately leading to cell cycle arrest and apoptosis.[6] Concurrently, the inhibition of XIAP translation sensitizes cancer cells to apoptotic stimuli.

Quantitative Data Summary

The biological activity of this compound and its precursor, MX69, has been evaluated in various cancer cell lines. The following tables summarize the key quantitative data.

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| This compound (14) | EU-1 (ALL) | Cytotoxicity | 0.3 | [5] |

| MX69 | EU-1 (ALL) | Cytotoxicity | 7.5 | [5] |

| This compound (14) | NB-1643 (Neuroblastoma) | Cell Viability | Not explicitly stated, but active in the 0-4 µM range | [6] |

| This compound (14) | SHEP1 (Neuroblastoma) | Cell Viability | Not explicitly stated, but active in the 0-4 µM range | [6] |

| This compound (14) | LA1-55N (Neuroblastoma) | Cell Viability | Not explicitly stated, but active in the 0-4 µM range | [6] |

ALL: Acute Lymphoblastic Leukemia

Experimental Protocols

Chemical Synthesis of this compound (Compound 14)

The synthesis of this compound is based on the structural optimization of the MX69 scaffold. The core tetrahydroquinoline structure is assembled via a Povarov reaction, which is a three-component reaction between an aniline, an aldehyde, and an alkene.[7]

General Procedure for the Synthesis of the Tetrahydroquinoline Scaffold (Analogs of this compound):

-

Step 1: Sulfonamide Formation: To a solution of the appropriately substituted aniline (1 equivalent) in pyridine, add the desired sulfonyl chloride (1.1 equivalents) at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The mixture is then poured into ice-water and the resulting precipitate is filtered, washed with water, and dried to afford the sulfonamide intermediate.

-

Step 2: Povarov Reaction: A mixture of the sulfonamide intermediate (1 equivalent), the desired aromatic aldehyde (1.2 equivalents), and an alkene such as 2,3-dihydrofuran (2 equivalents) in a suitable solvent (e.g., acetonitrile or dichloromethane) is treated with a Lewis acid catalyst (e.g., Yb(OTf)₃ or Sc(OTf)₃, 10 mol%). The reaction is stirred at room temperature or heated as necessary until completion. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the final tetrahydroquinoline product.

Specific Synthesis of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide (this compound, Compound 14):

The specific details for the synthesis of compound 14 involve the use of 4-nitrobenzenesulfonamide and 3,4-dimethylaniline in the first step, followed by reduction of the nitro group to an amino group, and then the Povarov reaction with 4-isobutyrylbenzaldehyde and 2,3-dihydrofuran. The final sulfonamide is formed by reacting the resulting amine with a suitable sulfonyl chloride. For full characterization data (¹H NMR, ¹³C NMR, HRMS), please refer to the supporting information of the primary literature.[4]

Fluorescence Polarization (FP) Assay for MDM2-XIAP IRES Interaction

This high-throughput screening assay was central to the discovery of the initial hits.[1]

-

Reagents and Materials:

-

MDM2 RING domain protein (recombinant)

-

XIAP IRES RNA probe, fluorescently labeled (e.g., with 5-FAM)

-

Assay Buffer: HEPES-based buffer (pH 7.4) containing salts and a non-ionic detergent to prevent non-specific binding.

-

Test compounds dissolved in DMSO.

-

Black, low-volume 384- or 1536-well plates.

-

A microplate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Dispense a solution of the MDM2 RING protein and the fluorescently labeled XIAP IRES probe in assay buffer into the wells of the microplate.

-

Add the test compounds at various concentrations (typically a serial dilution).

-

Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using the plate reader.

-

Principle: When the small, fluorescently labeled RNA probe is unbound, it tumbles rapidly in solution, resulting in a low polarization value. Upon binding to the much larger MDM2 protein, its tumbling is restricted, leading to a high polarization value. Compounds that inhibit the interaction will cause a decrease in the polarization signal.

-

Western Blot Analysis

Western blotting is used to determine the effect of the inhibitors on the protein levels of MDM2, XIAP, p53, and p53 target genes like p21 and PUMA.[4][6]

-

Cell Lysis:

-

Treat cancer cell lines (e.g., EU-1, A375, 22Rv1) with this compound at various concentrations and for different time points.

-

Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for MDM2, XIAP, p53, p21, PUMA, and a loading control (e.g., β-actin or GAPDH) overnight at 4 °C.

-

Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Clonogenic Assay

This assay assesses the long-term effect of the inhibitor on the ability of single cells to form colonies.[4]

-

Cell Seeding:

-

Plate a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.

-

Allow the cells to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound. A vehicle control (DMSO) should be included.

-

-

Colony Formation:

-

Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, to allow for colony formation. The medium should be changed every few days.

-

-

Staining and Counting:

-

When the colonies are of a sufficient size (typically >50 cells), wash the wells with PBS, fix the colonies with a solution like methanol or a methanol/acetic acid mixture, and then stain them with crystal violet.

-

After washing away the excess stain, the plates are air-dried, and the number of colonies in each well is counted. The surviving fraction is calculated as the ratio of the number of colonies formed in the treated wells to the number of colonies in the control wells, corrected for the plating efficiency.

-

Conclusion

This compound represents a promising lead compound in the development of dual inhibitors targeting the MDM2-XIAP axis. Its discovery, guided by a rational, structure-based design and enabled by robust high-throughput screening, underscores the potential of targeting protein-RNA interactions for cancer therapy. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate this compound and to explore the development of even more potent and selective dual inhibitors of MDM2 and XIAP. The continued exploration of this novel therapeutic strategy holds the potential to overcome resistance to conventional therapies and improve outcomes for cancer patients.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of dual inhibitors of MDM2 and XIAP for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Dual Inhibition of MDM2 and XIAP: A Synergistic Approach to Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

The concurrent overexpression of Mouse Double Minute 2 (MDM2) and X-linked Inhibitor of Apoptosis Protein (XIAP) is a hallmark of various cancers, contributing to tumor progression and resistance to conventional therapies. This whitepaper explores the therapeutic strategy of dual inhibition of MDM2 and XIAP, a promising approach that leverages the synergistic interplay between these two key oncoproteins to induce cancer cell apoptosis. We delve into the underlying signaling pathways, showcase preclinical data for novel dual inhibitors, and provide detailed experimental protocols for key assays in this research area.

The Rationale for Dual MDM2 and XIAP Inhibition

MDM2 and XIAP are critical regulators of cell survival and apoptosis. MDM2 is the primary negative regulator of the p53 tumor suppressor protein, targeting it for ubiquitin-mediated degradation.[1] XIAP, a potent member of the Inhibitor of Apoptosis Protein (IAP) family, directly inhibits caspases-3, -7, and -9, the key executioners of apoptosis.[2]

A crucial discovery has been the mutual regulation between MDM2 and XIAP. The RING domain of the MDM2 protein binds to the Internal Ribosome Entry Site (IRES) within the 5'-untranslated region of XIAP mRNA.[3][4] This interaction has a dual effect: it enhances the translation of XIAP and stabilizes the MDM2 protein by inhibiting its self-ubiquitination and subsequent degradation.[2][5] This positive feedback loop creates a cellular environment that is highly resistant to apoptosis, promoting cancer cell survival.

The dual inhibition strategy aims to disrupt this oncogenic alliance. By simultaneously targeting both MDM2 and XIAP, it is possible to:

-

Activate p53: Inhibition of MDM2 leads to the stabilization and activation of p53, a potent tumor suppressor that can induce cell cycle arrest and apoptosis.[3][6]

-

Promote Caspase Activity: Inhibition of XIAP releases the brakes on the caspase cascade, allowing for the efficient execution of apoptosis.[3]

-

Induce Apoptosis in a p53-Independent Manner: In cancer cells lacking functional p53, the direct inhibition of XIAP can still trigger apoptosis.[5]

This multi-pronged attack holds the potential for greater efficacy than targeting either protein alone and may overcome resistance mechanisms that plague single-agent therapies.

Signaling Pathways and Therapeutic Intervention

The interplay between MDM2, XIAP, and p53 forms a complex signaling network that is a prime target for therapeutic intervention. The following diagram illustrates this pathway and the mechanism of action of dual inhibitors.

Caption: MDM2-XIAP signaling pathway and the mechanism of dual inhibitors.

Preclinical Data of Novel Dual Inhibitors

Several small molecule dual inhibitors of MDM2 and XIAP have been identified and characterized. These compounds typically work by disrupting the interaction between the MDM2 RING domain and the XIAP IRES. This leads to MDM2 self-ubiquitination and degradation, which in turn activates p53 and inhibits XIAP translation.[3][5] The following tables summarize the in vitro and in vivo activities of representative dual inhibitors.

Table 1: In Vitro Activity of MDM2-XIAP Dual Inhibitors

| Compound | Target Cell Line(s) | Assay Type | IC50 / EC50 | Key Findings | Reference(s) |

| MX69 | EU-1 (Acute Lymphoblastic Leukemia) | Cell Viability | ~0.3 µM | Induces apoptosis in an MDM2-, p53-, and XIAP-dependent manner. Minimal effect on normal hematopoiesis. | [3][6] |

| JW-2-107 | EU-1, A375 (Melanoma), 22Rv1 (Prostate Cancer) | Cell Viability | EU-1: 0.3 µM, A375: 2.5 µM, 22Rv1: 5 µM | Downregulates MDM2 and XIAP, activates p53 and caspases. | [2] |

| Compound 3e | EU-1, A375, 22Rv1 | Cell Viability | EU-1: 0.2 µM, A375: 1.5 µM, 22Rv1: 3 µM | Demonstrates potent in vitro growth inhibitory effects and induces apoptosis. | [2][7] |

| Debio 1143 (Xevinapant/AT-406) | Non-Small Cell Lung Cancer (NSCLC) and Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines | Radiosensitization | Not Applicable | Enhances radiosensitivity and synergizes with cisplatin. Antagonizes cIAP1, cIAP2, and XIAP. | [8][9][10] |

Table 2: In Vivo Efficacy of MDM2-XIAP Dual Inhibitors

| Compound | Cancer Model | Dosing Regimen | Key Findings | Reference(s) |

| MX69 | Acute Lymphoblastic Leukemia (ALL) Xenograft in mice | Not specified | Reduced disease burden, increased survival, and was well-tolerated. | [3] |

| Compound 3e | 22Rv1 Prostate Cancer Xenograft in mice | Not specified | Effectively inhibited tumor growth without acute toxicities. | [7] |

| Debio 1143 (Xevinapant/AT-406) | Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft in mice | 200 mg/day for 14 days, every 3 weeks (in combination with chemoradiotherapy in clinical trials) | Achieved complete tumor regression at high doses and increased survival in combination with radiation. | [9] |

Key Experimental Protocols

The discovery and characterization of dual MDM2-XIAP inhibitors rely on a series of specialized in vitro and in vivo assays. Below are detailed methodologies for some of the key experiments.

Fluorescence Polarization High-Throughput Screening (FP-HTS) for Inhibitors of MDM2-XIAP mRNA Interaction

This assay is designed to identify small molecules that disrupt the binding of the MDM2 protein to the XIAP IRES RNA.

Caption: Workflow for Fluorescence Polarization High-Throughput Screening.

Protocol:

-

Reagent Preparation:

-

Synthesize or purchase fluorescein-labeled XIAP IRES RNA.

-

Express and purify recombinant MDM2 RING domain protein.

-

Prepare an appropriate assay buffer (e.g., Tris-HCl, NaCl, DTT, and a non-ionic detergent).

-

-

Compound Dispensing:

-

Dispense a small molecule library into 384-well, low-volume, black, round-bottom plates using an acoustic dispenser.

-

-

Protein Addition:

-

Add a solution of the MDM2 RING domain protein to each well.

-

-

Incubation 1:

-

Incubate the plates at room temperature for 15-30 minutes to allow for compound-protein interaction.

-

-

RNA Addition:

-

Add the fluorescein-labeled XIAP IRES RNA to each well.

-

-

Incubation 2:

-

Incubate the plates at room temperature for 30-60 minutes, protected from light.

-

-

Fluorescence Polarization Reading:

-

Measure the fluorescence polarization of each well using a suitable plate reader with excitation and emission wavelengths appropriate for fluorescein.

-

-

Data Analysis:

-

Calculate the change in fluorescence polarization for each compound-treated well compared to control wells (with and without MDM2 protein).

-

Identify "hits" as compounds that significantly reduce the fluorescence polarization, indicating disruption of the MDM2-XIAP IRES interaction.

-

Western Blot Analysis for Protein Expression

This technique is used to determine the levels of MDM2, XIAP, p53, and other relevant proteins in cancer cells following treatment with a dual inhibitor.

Protocol:

-

Cell Lysis:

-

Treat cancer cells with the dual inhibitor at various concentrations and for different time points.

-

Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with primary antibodies specific for MDM2, XIAP, p53, p21, PUMA, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

-

Quantification:

-

Quantify the band intensities using image analysis software and normalize to the loading control.

-

Cell Viability Assay (e.g., CCK-8 or MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a dual inhibitor.

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the dual inhibitor for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

-

Reagent Addition:

-

Add Cell Counting Kit-8 (CCK-8) or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

-

Absorbance Reading:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11]

-

Colony Formation Assay

This long-term assay assesses the ability of single cells to proliferate and form colonies after treatment with a dual inhibitor.

Protocol:

-

Cell Seeding:

-

Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.

-

-

Compound Treatment:

-

Treat the cells with the dual inhibitor at various concentrations. The treatment can be continuous or for a limited duration.

-

-

Incubation:

-

Incubate the plates for 1-3 weeks, allowing colonies to form. Change the medium with or without the compound every 2-3 days.

-

-

Colony Staining:

-

Wash the wells with PBS, fix the colonies with methanol, and stain them with crystal violet solution.

-

-

Colony Counting:

-

Wash the plates with water and air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

-

Data Analysis:

-

Calculate the plating efficiency and the surviving fraction for each treatment condition.

-

In Vivo Xenograft Model

This assay evaluates the anti-tumor efficacy of a dual inhibitor in a living organism.

Protocol:

-

Cell Implantation:

-

Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

-

Tumor Growth:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Randomization and Treatment:

-

Randomize the mice into treatment and control groups.

-

Administer the dual inhibitor via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.

-

-

Tumor Measurement:

-

Measure the tumor volume (e.g., using calipers) and the body weight of the mice regularly (e.g., 2-3 times per week).

-

-

Endpoint:

-

Continue the treatment until the tumors in the control group reach a predetermined maximum size or for a specified duration.

-

Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

-

Assess the tolerability of the treatment by monitoring body weight and observing any signs of toxicity.

-

Future Directions and Conclusion

The dual inhibition of MDM2 and XIAP represents a rational and promising therapeutic strategy for a wide range of cancers. The preclinical data for novel dual inhibitors are encouraging, demonstrating potent anti-tumor activity both in vitro and in vivo. Further research should focus on optimizing the pharmacological properties of these compounds, identifying predictive biomarkers to select patients who are most likely to respond, and exploring combination therapies with other anticancer agents.[12][13] The continued development of dual MDM2-XIAP inhibitors holds the potential to provide a new and effective treatment option for cancer patients.

References

- 1. What are MDM2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Synthesis and biological evaluation of dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Discovery of dual inhibitors of MDM2 and XIAP for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Dual Inhibitors of MDM2 and XIAP for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Debio 1143, an antagonist of multiple inhibitor-of-apoptosis proteins, activates apoptosis and enhances radiosensitization of non-small cell lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Frontiers | MDM2 inhibitor induces apoptosis in colon cancer cells through activation of the CHOP-DR5 pathway, independent of p53 phenotype [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Combination Therapy With MDM2 and MEK Inhibitors Is Effective in Patient-Derived Models of Lung Adenocarcinoma With Concurrent Oncogenic Drivers and MDM2 Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Basis of Mdm2/XIAP-IN-1 Activity: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural basis and mechanism of action of Mdm2/xiap-IN-1, a representative of a novel class of dual inhibitors targeting the MDM2 E3 ubiquitin ligase and the X-linked inhibitor of apoptosis protein (XIAP). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and development in this area.

Introduction: A Novel Approach to Cancer Therapy

Overexpression of both the murine double minute 2 (MDM2) oncoprotein and XIAP is a common feature in various human cancers, contributing to tumor progression and resistance to therapy. MDM2 is the primary negative regulator of the p53 tumor suppressor, while XIAP directly inhibits caspases to block apoptosis. The discovery of small molecules that can simultaneously inhibit both MDM2 and XIAP presents a promising strategy for cancer treatment.

This compound and its analogs, such as JW-2-107, 3e, and MX69, operate through a unique mechanism. Instead of targeting the p53-binding pocket of MDM2, these compounds disrupt the crucial interaction between the C-terminal RING domain of MDM2 and the Internal Ribosome Entry Site (IRES) of XIAP mRNA.[1][2] This disruption has a dual effect: it promotes the auto-ubiquitination and subsequent degradation of MDM2, leading to the stabilization and activation of p53, and it inhibits the IRES-mediated translation of XIAP, reducing its anti-apoptotic activity.[1][2][3]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related dual inhibitors.

| Compound | Target(s) | Assay Type | Value | Cell Line/System | Reference |

| This compound | MDM2/XIAP | Cell Viability (IC50) | 0.3 µM | EU-1 | [4] |

| 3e | MDM2/XIAP | Cell Viability (IC50) | 0.2 µM | EU-1 | [3] |

| MX69 | MDM2 RING Domain | Binding Affinity (Kd) | 2.75 µM | In vitro | [1] |

| MX3 | XIAP IRES | Binding Affinity (Kd) | 5.83 µM | In vitro | [1] |

| JW-2-107 | MDM2/XIAP | Cell Viability (IC50) | 1.5 µM | EU-1 | [3] |

Table 1: Potency and Binding Affinities of Dual MDM2/XIAP Inhibitors. This table provides a comparative overview of the inhibitory concentrations and binding affinities of key compounds in this class.

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the signaling pathways affected by this compound and its mechanism of action.

Figure 1: Mdm2/XIAP Signaling Pathway and Inhibition. This diagram contrasts the normal signaling pathway with the effects of this compound, highlighting the dual inhibition mechanism.

Structural Basis of Activity

Currently, there is no publicly available high-resolution crystal or NMR structure of this compound or its analogs bound to the MDM2 RING domain or the XIAP IRES. The structural understanding is primarily derived from structure-activity relationship (SAR) studies of the tetrahydroquinoline scaffold.[3]

Key findings from SAR studies on compounds like JW-2-107 and 3e indicate that the tetrahydroquinoline core is essential for their antiproliferative activities. Modifications to the substituents on the C-ring of this scaffold have been shown to significantly impact potency, suggesting that these groups are involved in key interactions with the target.[3]

It is hypothesized that these inhibitors bind to a pocket on the MDM2 RING domain that is critical for its interaction with the XIAP IRES. This binding sterically hinders the protein-RNA interaction, leading to the observed downstream effects. Molecular modeling studies could provide further insights into the specific binding mode and key interactions.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound and related inhibitors.

Fluorescence Polarization (FP) Assay for High-Throughput Screening

This assay is used to identify compounds that disrupt the interaction between the MDM2 RING domain and the XIAP IRES.

Figure 2: Fluorescence Polarization Assay Workflow. This diagram outlines the key steps in the high-throughput screening process to identify inhibitors of the MDM2-XIAP IRES interaction.

Protocol Details:

-

Reagents and Materials:

-

Purified, fluorescently labeled XIAP IRES RNA probe.

-

Purified GST-tagged MDM2 RING domain protein.

-

Assay buffer (e.g., HEPES-based buffer).

-

384-well, low-volume, black microplates.

-

Test compound library.

-

Fluorescence polarization plate reader.

-

-

Procedure:

-

Prepare an assay mix containing the fluorescent XIAP IRES probe and GST-MDM2 RING protein in the assay buffer at optimized concentrations.

-

Dispense the assay mix into the wells of the 384-well plate.

-

Add the test compounds from the library to the wells. Include appropriate controls (e.g., DMSO vehicle control for no inhibition, and a known inhibitor or excess unlabeled XIAP IRES for maximal inhibition).

-

Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

-

Calculate the change in polarization for each compound relative to the controls to identify "hits" that disrupt the interaction.

-

Western Blot Analysis for Protein Expression

This method is used to determine the effect of the inhibitors on the protein levels of MDM2, XIAP, p53, and downstream targets.

Protocol Details:

-

Cell Culture and Treatment:

-

Plate cancer cell lines (e.g., EU-1, A375, 22Rv1) and treat with various concentrations of the inhibitor or vehicle control for specified time points.

-

-

Protein Extraction:

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for MDM2, XIAP, p53, p21, PUMA, and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

Cell Viability and Apoptosis Assays

These assays are used to assess the cytotoxic and pro-apoptotic effects of the inhibitors on cancer cells.

Protocol Details:

-

Cell Viability (MTT/WST-1 Assay):

-

Seed cells in a 96-well plate and treat with a range of inhibitor concentrations.

-

After the desired incubation period (e.g., 48-72 hours), add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells relative to the vehicle-treated control.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.

-

-

Apoptosis (Annexin V/PI Staining):

-

Treat cells with the inhibitor for a specified time.

-

Harvest the cells and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.

Protocol Details:

-

Animal Model:

-

Use immunodeficient mice (e.g., SCID or nude mice).

-

-

Tumor Cell Implantation:

-

Implant human cancer cells (e.g., 22Rv1 prostate cancer cells) subcutaneously or intravenously into the mice.

-

-

Treatment:

-

Once the tumors are established, randomize the mice into treatment and control groups.

-

Administer the inhibitor (e.g., compound 3e) or vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[3]

-

-

Efficacy Assessment:

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Monitor the body weight and general health of the mice to assess toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).

-

Conclusion

This compound and its analogs represent a promising new class of dual-targeting anticancer agents. Their unique mechanism of action, which involves the disruption of the MDM2 RING domain-XIAP IRES interaction, offers a novel therapeutic strategy. While the precise structural basis of this interaction requires further elucidation through high-resolution structural studies, the existing quantitative data and SAR information provide a strong foundation for the rational design of more potent and selective inhibitors. The experimental protocols detailed in this guide serve as a valuable resource for researchers working to advance this exciting area of cancer drug discovery.

References

- 1. Inhibition of MDM2 homodimerization by XIAP IRES stabilizes MDM2, influencing cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Inhibitors for MDM2-MDM4 E3 Ligase Potently Induce p53-Indepedent Apoptosis in Drug-Resistant Leukemic Cells [mdpi.com]

- 3. Synthesis and biological evaluation of dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of dual inhibitors of MDM2 and XIAP for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mdm2-XIAP-p53 Pathway: A Core Cellular Axis in Health and Disease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Mdm2-XIAP-p53 signaling pathway, a critical cellular network governing cell fate decisions. We delve into the core interactions, regulatory mechanisms, and the profound implications of this pathway in cancer biology. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the pathway to facilitate a deeper understanding for research and therapeutic development.

Core Components and Interactions

The Mdm2-XIAP-p53 pathway is a complex signaling network centered around the tumor suppressor protein p53. The activity of p53 is tightly controlled by two key negative regulators: Murine double minute 2 (Mdm2) and X-linked inhibitor of apoptosis protein (XIAP).

p53: The Guardian of the Genome

The p53 protein functions as a critical transcription factor that responds to a variety of cellular stresses, including DNA damage, oncogene activation, and hypoxia.[1] Upon activation, p53 orchestrates a range of cellular responses, most notably cell cycle arrest and apoptosis, thereby preventing the propagation of damaged or cancerous cells.[2]

Mdm2: The Master Regulator of p53

Mdm2 is an E3 ubiquitin ligase that acts as the primary negative regulator of p53.[3][4] Mdm2 binds directly to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent degradation by the proteasome.[3][5] This interaction forms a negative feedback loop, as p53 itself transcriptionally upregulates Mdm2 expression.[6]

XIAP: A Dual-Function Regulator

XIAP is a potent inhibitor of apoptosis, primarily through its direct binding and inhibition of caspases-3, -7, and -9 via its BIR (Baculoviral IAP Repeat) domains.[7] More recently, a novel function of XIAP has been identified within this pathway: it acts as an E3 ubiquitin ligase for Mdm2.[8][9] This activity adds another layer of complexity to the regulation of p53.

The Mdm2-XIAP-p53 Signaling Axis

The interplay between Mdm2, XIAP, and p53 creates a sophisticated regulatory network with significant consequences for cell survival and death.

XIAP-Mediated Regulation of Mdm2 and p53:

XIAP can directly interact with Mdm2.[8][10] Through its RING (Really Interesting New Gene) finger domain, which possesses E3 ligase activity, XIAP can ubiquitinate Mdm2, leading to Mdm2's degradation.[8][11] This degradation of Mdm2 relieves the inhibition on p53, allowing p53 levels to rise and promoting its tumor-suppressive functions. This interaction reveals a previously unknown mechanism for p53 activation, independent of the canonical DNA damage response pathways.

Conversely, there is also evidence suggesting a feedback loop where Mdm2 can enhance the translation of XIAP mRNA, further promoting cell survival.[12]

Consequences of Pathway Dysregulation in Cancer:

The Mdm2-XIAP-p53 pathway is frequently dysregulated in human cancers, contributing to tumor initiation and progression. Overexpression of Mdm2 or XIAP can lead to the inactivation of p53, allowing cancer cells to evade apoptosis and proliferate uncontrollably.[13][14] Therefore, targeting the interactions within this pathway has emerged as a promising therapeutic strategy.

Quantitative Data Summary

Understanding the quantitative aspects of the Mdm2-XIAP-p53 pathway is crucial for designing effective therapeutic interventions. The following tables summarize key binding affinities and inhibitor potencies.

Table 1: Protein-Protein and Protein-RNA Binding Affinities

| Interacting Molecules | Binding Affinity (Kd) | Method | Reference |

| Mdm2 - p53 (peptide) | 4.7 nM | Isothermal Titration Calorimetry (ITC) | [15] |

| Mdm2 - p53 (full-length) | 0.2 - 5 µM | Fluorescence Polarization | [3] |

| Mdm2 RING domain - XIAP IRES RNA | 0.68 µM | Isothermal Titration Calorimetry (ITC) | [16] |

Table 2: IC50 Values of Mdm2 and XIAP Inhibitors

| Inhibitor | Target | Cell Line | IC50 Value | Reference |

| Mdm2 Inhibitors | ||||

| Nutlin-3a | Mdm2-p53 interaction | HCT116 (p53+/+) | 28.03 ± 6.66 µM | [8] |

| Nutlin-3a | Mdm2-p53 interaction | MSTO-211H | 0.37 µM | [9] |

| Idasanutlin | Mdm2-p53 interaction | MDA-MB-231 | 2.00 ± 0.63 µM | [8] |

| Milademetan | Mdm2-p53 interaction | MDA-MB-231 | 4.04 ± 0.32 µM | [8] |

| XIAP Inhibitors | ||||

| Embelin | XIAP | PC-3 | 3.7 µM | [16] |

| Embelin | XIAP | LNCaP | 5.7 µM | [16] |

| Embelin | XIAP | Caco-2 | 6.12 µg/mL | [17] |

Key Experimental Protocols

Investigating the Mdm2-XIAP-p53 pathway requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect Mdm2-XIAP Interaction

This protocol is designed to determine the in vivo interaction between Mdm2 and XIAP.

Materials:

-

Cell lines expressing endogenous or overexpressed Mdm2 and XIAP (e.g., HCT116, HEK293T)

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.

-

Wash Buffer: Lysis buffer with a lower concentration of NP-40 (e.g., 0.1%).

-

Elution Buffer: 2x Laemmli sample buffer.

-

Antibodies: Anti-Mdm2 antibody (for immunoprecipitation), anti-XIAP antibody (for western blotting), and appropriate secondary antibodies.

-

Protein A/G agarose beads.

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse the cells in ice-cold Lysis Buffer for 30 minutes on a rotator at 4°C.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (whole-cell lysate).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Centrifuge and collect the pre-cleared supernatant.

-

Incubate the pre-cleared lysate with the anti-Mdm2 antibody or a control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three times with ice-cold Wash Buffer.

-

-

Elution and Detection:

-

Resuspend the beads in Elution Buffer and boil for 5-10 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a western blot using the anti-XIAP antibody to detect the co-immunoprecipitated XIAP.

-

In Vitro Ubiquitination Assay for XIAP-mediated Mdm2 Ubiquitination

This assay assesses the E3 ligase activity of XIAP towards Mdm2 in a cell-free system.[11]

Materials:

-

Recombinant purified proteins: His-tagged XIAP, GST-tagged Mdm2 (wild-type and a catalytically inactive mutant, e.g., C464A), E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), and ubiquitin.

-

Ubiquitination Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM ATP, and 0.5 mM DTT.

-

SDS-PAGE and western blotting reagents.

-

Antibodies: Anti-Mdm2 antibody.

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, and ATP in the Ubiquitination Reaction Buffer.

-

Add recombinant GST-Mdm2 (or the C464A mutant as a negative control).

-

Initiate the reaction by adding recombinant His-XIAP.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

-

Termination and Detection:

-

Stop the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.

-

Analyze the reaction products by SDS-PAGE and western blotting using an anti-Mdm2 antibody.

-

A high-molecular-weight smear or distinct bands above the unmodified Mdm2 band indicate ubiquitination.

-

Dual-Luciferase Reporter Assay for p53 Transcriptional Activity

This assay measures the effect of Mdm2 and XIAP on the transcriptional activity of p53.

Materials:

-

Cell line with low endogenous p53 (e.g., H1299) or a p53-responsive reporter cell line (e.g., HCT116 p53-luc).[18]

-

Expression plasmids: p53, Mdm2, XIAP.

-

Reporter plasmid: A plasmid containing a p53-responsive element (e.g., from the p21 or PUMA promoter) driving the expression of Firefly luciferase.

-

Control plasmid: A plasmid constitutively expressing Renilla luciferase (for normalization).

-

Transfection reagent.

-

Dual-Luciferase Reporter Assay System.

Procedure:

-

Transfection:

-

Co-transfect the cells with the p53 expression plasmid, the p53-responsive Firefly luciferase reporter plasmid, the Renilla luciferase control plasmid, and either an empty vector, Mdm2 expression plasmid, or XIAP expression plasmid.

-

-

Incubation:

-

Incubate the cells for 24-48 hours to allow for protein expression.

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Measure the Firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Compare the normalized luciferase activity in the presence of Mdm2 or XIAP to the control to determine their effect on p53 transcriptional activity.

-

MTT Assay for Cell Viability

This colorimetric assay is used to assess the impact of Mdm2 or XIAP inhibitors on cell viability.

Materials:

-

Cancer cell lines of interest.

-

96-well cell culture plates.

-

Mdm2 or XIAP inhibitors (e.g., Nutlin-3a, Embelin).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Microplate reader.

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of the Mdm2 or XIAP inhibitor for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

-

MTT Addition:

-

Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

-

Solubilization:

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the results and determine the IC50 value of the inhibitor.

-

Visualizing the Mdm2-XIAP-p53 Pathway and Workflows

Diagrams are essential for conceptualizing the complex interactions within the Mdm2-XIAP-p53 pathway and the experimental procedures used to study it.

The Core Mdm2-XIAP-p53 Signaling Pathway

Caption: The Mdm2-XIAP-p53 signaling network.

Experimental Workflow for Co-Immunoprecipitation

References

- 1. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Nuclear extraction and fractionation protocol | Abcam [abcam.com]

- 4. Three optimized assays for the evaluation of compounds that can rescue p53 mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. Autoactivation of the MDM2 E3 Ligase by Intramolecular Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of dual inhibitors of MDM2 and XIAP for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. embopress.org [embopress.org]

- 9. caymanchem.com [caymanchem.com]

- 10. XIAP inhibits autophagy via XIAP-Mdm2-p53 signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of XIAP translation and induction by MDM2 following irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 13. embopress.org [embopress.org]

- 14. MDM2 Promotes Ubiquitination and Degradation of MDMX - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of MDM2 homodimerization by XIAP IRES stabilizes MDM2, influencing cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cube-biotech.com [cube-biotech.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. [PDF] Analysis of Protein Stability by the Cycloheximide Chase Assay. | Semantic Scholar [semanticscholar.org]

Preclinical Evaluation of Dual MDM2/XIAP Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The concurrent overexpression of Mouse Double Minute 2 (MDM2) and X-linked Inhibitor of Apoptosis Protein (XIAP) is a hallmark of various malignancies, contributing to tumor progression and therapeutic resistance. This technical guide provides an in-depth overview of the preclinical evaluation of a novel class of anticancer agents: dual MDM2/XIAP inhibitors. By simultaneously targeting the primary negative regulator of the p53 tumor suppressor and a potent inhibitor of apoptosis, these compounds offer a promising strategy to reactivate intrinsic tumor suppression pathways and overcome resistance to cell death. This document details the core mechanisms, experimental methodologies, and key preclinical findings for representative dual inhibitors, offering a comprehensive resource for researchers in oncology drug discovery.

Introduction: The Rationale for Dual MDM2/XIAP Inhibition

The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by orchestrating cell cycle arrest, DNA repair, and apoptosis in response to cellular stress.[1][2] In many cancers where p53 remains wild-type, its function is abrogated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[1][3][4] Inhibition of the MDM2-p53 interaction is a clinically validated strategy to restore p53 function and induce cancer cell death.

However, even with reactivated p53, cancer cells can evade apoptosis through the overexpression of anti-apoptotic proteins. Among these, XIAP is one of the most potent, directly inhibiting caspases-3, -7, and -9, the key executioners of apoptosis.[5][6] Notably, a crucial link exists between MDM2 and XIAP beyond their independent pro-survival roles. The RING domain of MDM2 can bind to the internal ribosome entry site (IRES) on the XIAP mRNA, enhancing its translation and leading to increased XIAP protein levels.[5][7] This interplay suggests that targeting MDM2 alone may not be sufficient to induce robust apoptosis in tumors co-overexpressing both proteins.

Dual MDM2/XIAP inhibitors are designed to disrupt this oncogenic axis on two fronts. By inhibiting MDM2, these agents not only stabilize and activate p53 but also lead to the downregulation of XIAP. This two-pronged attack is hypothesized to lower the threshold for apoptosis and offer a more potent and durable anti-tumor response.[5][8]

Signaling Pathways and Mechanism of Action

The mechanism of action of dual MDM2/XIAP inhibitors involves the perturbation of two interconnected signaling pathways.

The MDM2-p53 Signaling Pathway

In unstressed cells, MDM2 maintains low levels of p53 through continuous ubiquitination and degradation. Small molecule inhibitors that block the MDM2-p53 interaction prevent this degradation, leading to the accumulation of p53. Activated p53 then translocates to the nucleus and transcriptionally activates target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, Noxa).[3][8]

Figure 1: MDM2-p53 signaling pathway and the effect of a dual inhibitor.

The XIAP Anti-Apoptotic Pathway

XIAP directly binds to and inhibits the activity of initiator caspase-9 and effector caspases-3 and -7, thereby blocking both the intrinsic and extrinsic apoptosis pathways.[9] The expression of XIAP is, in part, regulated by MDM2, which enhances the IRES-mediated translation of XIAP mRNA.[5]

Figure 2: XIAP anti-apoptotic pathway and its regulation by MDM2.

The Dual Inhibition Logical Relationship

Dual MDM2/XIAP inhibitors disrupt the interaction between the MDM2 RING domain and the XIAP IRES. This leads to MDM2 self-ubiquitination and degradation, which in turn has two major consequences: 1) stabilization and activation of p53, and 2) decreased translation of XIAP. The net result is a synergistic induction of apoptosis.[5]

References

- 1. Synthesis and biological evaluation of dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. XIAP inhibits autophagy via XIAP-Mdm2-p53 signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RePORT ⟩ RePORTER [reporter.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of dual inhibitors of MDM2 and XIAP for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

Mdm2/XIAP-IN-1: A Technical Guide to its Effects on p53-Mutant Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. In a significant portion of human cancers, the TP53 gene is mutated, leading to a loss of its tumor-suppressive functions and often a gain of oncogenic functions. This makes targeting p53-mutant cancers a formidable challenge. Mdm2/xiap-IN-1 and related compounds represent a novel strategy to induce cell death in these cancers through a p53-independent mechanism. This technical guide provides an in-depth overview of the mechanism of action, quantitative effects, and experimental protocols related to the effects of Mdm2/XIAP dual inhibitors on p53-mutant cancer cells.

This compound, also known as compound 14, is a potent dual inhibitor of Murine Double Minute 2 (MDM2) and X-linked Inhibitor of Apoptosis Protein (XIAP). While initial studies highlighted its efficacy in p53 wild-type cancers, emerging research on closely related compounds, such as MMRi36, has elucidated a powerful p53-independent apoptotic pathway in cancer cells harboring mutant p53.

Mechanism of Action in p53-Mutant Cancer Cells

In p53-mutant cancer cells, the anti-tumor activity of Mdm2/XIAP dual inhibitors is not reliant on the restoration of wild-type p53 function. Instead, these compounds exploit the inherent dependency of cancer cells on survival pathways regulated by MDM2 and XIAP. The core mechanism involves the simultaneous degradation of MDM2, its homolog MDM4, and XIAP, leading to the activation of caspase-mediated apoptosis.

A key compound in understanding this p53-independent mechanism is MMRi36, a dual inhibitor that targets the MDM2/MDM4 E3 ligase complex and XIAP. MMRi36 promotes the proteasomal degradation of MDM2, MDM4, and XIAP.[1] The degradation of XIAP, a potent inhibitor of caspases-3, -7, and -9, is a critical event that unleashes the apoptotic cascade. This leads to the cleavage of PARP and the execution of apoptosis, bypassing the need for functional p53.[1]

The proposed signaling pathway for Mdm2/XIAP inhibitors in p53-mutant cancer cells begins with the inhibitor binding to and activating the MDM2/MDM4 E3 ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of MDM2, MDM4, and XIAP. The depletion of XIAP results in the activation of caspases 3 and 7, which in turn cleave key cellular substrates, including PARP, ultimately leading to apoptotic cell death.

Quantitative Data Presentation

The following tables summarize the quantitative data on the effects of the Mdm2/XIAP dual inhibitor MMRi36 on p53-mutant lymphoma cell lines. This data serves as a strong proxy for the expected effects of this compound in similar cancer models.

Table 1: IC50 Values of MMRi36 in p53-Mutant Lymphoma Cell Lines

| Cell Line | p53 Status | IC50 (µM) |

| Raji | Mutant (R213Q) | ~2.5 |

| RL | Mutant (A138P) | ~1.25 |

| Ramos | Mutant (I254D) | Not explicitly stated, but apoptosis is induced at 5µM |

Data extracted from studies on MMRi36 in rituximab-resistant lymphoma cell lines.[1]

Table 2: Apoptosis Induction by MMRi36 in p53-Mutant Ramos Cells

| Treatment | Concentration (µM) | Late-Stage Apoptotic Cells (%) |

| Control | 0 | ~5 |

| MMRi36 | 5 | ~85 |

| MMRi36 | 10 | >85 (significant cell disintegration) |

Cells were treated for 24 hours. Apoptosis was quantified by Annexin-V and PI staining.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the studies of the closely related dual inhibitor MMRi36 in p53-mutant lymphoma cells.

Cell Viability Assay (WST-1 Assay)

-

Cell Seeding: Seed p53-mutant cancer cells (e.g., Raji, RL, Ramos) in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or the control vehicle (DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for an additional 2-4 hours.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

-

Cell Treatment: Seed p53-mutant cancer cells in a 6-well plate and treat with varying concentrations of this compound or vehicle control for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Western Blot Analysis

-

Cell Lysis: Treat p53-mutant cancer cells with this compound for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against MDM2, MDM4, XIAP, cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Densitometrically quantify the protein bands and normalize to the loading control.

Conclusion

This compound and its analogs represent a promising therapeutic strategy for p53-mutant cancers, which are notoriously difficult to treat. By inducing the degradation of key survival proteins MDM2 and XIAP, these dual inhibitors trigger apoptosis through a p53-independent mechanism. The quantitative data and experimental protocols provided in this guide, primarily derived from studies on the closely related compound MMRi36, offer a solid foundation for researchers and drug development professionals to further investigate and harness the potential of this novel class of anti-cancer agents. Further studies are warranted to specifically delineate the efficacy of this compound across a broader range of p53-mutant cancer cell lines and in in vivo models.

References

Methodological & Application

Application Notes and Protocols: Mdm2/xiap-IN-1 In Vitro Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for determining the in vitro efficacy of Mdm2/xiap-IN-1, a dual inhibitor of Mouse double minute 2 (Mdm2) and X-linked inhibitor of apoptosis protein (XIAP). This compound has demonstrated anti-cancer activity by inducing the degradation of both Mdm2 and XIAP, leading to the activation of p53 and subsequent tumor cell apoptosis.[1] This application note outlines the mechanism of action, a detailed protocol for a cell viability assay using the CellTiter-Glo® Luminescent Cell Viability Assay, and data presentation guidelines.

Introduction

Mdm2 is a primary negative regulator of the p53 tumor suppressor. It functions as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation.[2] XIAP is a potent inhibitor of apoptosis, directly binding to and inhibiting caspases-3, -7, and -9.[3] In many cancers, the overexpression of Mdm2 and XIAP contributes to tumor cell survival and resistance to therapy.[3][4]

The Mdm2 and XIAP pathways are interconnected. Mdm2 can bind to the 5' untranslated region of XIAP mRNA, enhancing its translation.[4] This dual regulation makes simultaneous inhibition of Mdm2 and XIAP a compelling therapeutic strategy. This compound is a small molecule inhibitor designed to target both proteins, leading to decreased levels of Mdm2 and XIAP, stabilization and activation of p53, and ultimately, cancer cell apoptosis.[1][5]

This document provides a robust protocol for assessing the cytotoxic effects of this compound on cancer cell lines using a common ATP-based luminescence assay for cell viability.

Signaling Pathway

The dual inhibition of Mdm2 and XIAP by this compound disrupts key survival pathways in cancer cells. The inhibitor prevents the Mdm2-mediated degradation of p53, allowing p53 to accumulate and induce the expression of pro-apoptotic genes. Concurrently, inhibition of XIAP relieves the suppression of caspases, further promoting apoptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. youtube.com [youtube.com]

- 3. Discovery of dual inhibitors of MDM2 and XIAP for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of XIAP translation and induction by MDM2 following irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Western Blot Analysis of MDM2 and XIAP after Mdm2/xiap-IN-1 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the Western blot analysis of Murine Double Minute 2 (MDM2) and X-linked Inhibitor of Apoptosis Protein (XIAP) protein levels in response to treatment with Mdm2/xiap-IN-1, a dual inhibitor of MDM2 and XIAP. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of the relevant signaling pathway and experimental workflow.

Introduction

This compound is a small molecule inhibitor designed to concurrently target two key proteins involved in cancer cell survival and proliferation: MDM2 and XIAP. MDM2 is an E3 ubiquitin ligase that negatively regulates the p53 tumor suppressor by targeting it for proteasomal degradation.[1][2] XIAP is a potent inhibitor of caspases, the key executioners of apoptosis. By simultaneously inhibiting MDM2 and XIAP, this compound aims to stabilize p53, thereby activating downstream apoptotic pathways, and directly relieve the inhibition of caspases, leading to a synergistic anti-cancer effect.[1][2] Western blotting is a crucial technique to validate the efficacy of this compound by quantifying the targeted degradation of MDM2 and XIAP proteins.

Data Presentation

The following tables summarize the expected quantitative data from Western blot analysis of cancer cell lines (e.g., acute lymphoblastic leukemia cell line EU-1) treated with this compound. The data is presented as a percentage of protein expression relative to an untreated control.

Table 1: Dose-Dependent Effect of this compound on MDM2 and XIAP Protein Levels after 24-hour Treatment

| This compound (µM) | MDM2 Protein Expression (%) | XIAP Protein Expression (%) |

| 0 (Control) | 100 | 100 |

| 0.5 | 75 | 80 |

| 1 | 40 | 50 |

| 2 | 15 | 20 |

Table 2: Time-Dependent Effect of 1 µM this compound on MDM2 and XIAP Protein Levels

| Treatment Time (hours) | MDM2 Protein Expression (%) | XIAP Protein Expression (%) |

| 0 (Control) | 100 | 100 |

| 6 | 85 | 90 |

| 12 | 60 | 70 |

| 24 | 40 | 50 |

| 48 | 20 | 25 |

Signaling Pathway and Experimental Workflow

Caption: this compound signaling pathway.

Caption: Western blot experimental workflow.

Experimental Protocols

1. Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines with known wild-type p53 status (e.g., EU-1, U-2 OS).

-

Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 for EU-1, McCoy's 5A for U-2 OS) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-